

N,2,4-Trimethylquinolin-7-amine: An Uncharted Scaffold in Kinase Inhibition

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Compound of Interest

Compound Name: *N,2,4-Trimethylquinolin-7-amine*

Cat. No.: *B11909581*

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A comprehensive review of scientific literature reveals a significant finding: **N,2,4-trimethylquinolin-7-amine** has not been documented as a kinase inhibitor scaffold. Despite the prominence of the quinoline core in the design and development of numerous kinase inhibitors, this specific substituted amine remains unexplored in this context. This guide addresses the current void in public-domain research and provides a foundational overview of the broader quinoline scaffold as a validated starting point for kinase inhibitor discovery.

While no direct data exists for **N,2,4-trimethylquinolin-7-amine**, the quinoline and its close chemical relative, the quinazoline scaffold, are integral to a multitude of FDA-approved kinase inhibitors.^{[1][2][3]} These core structures serve as versatile frameworks for designing molecules that can potently and selectively target the ATP-binding site of various kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.^{[1][2][4][5]}

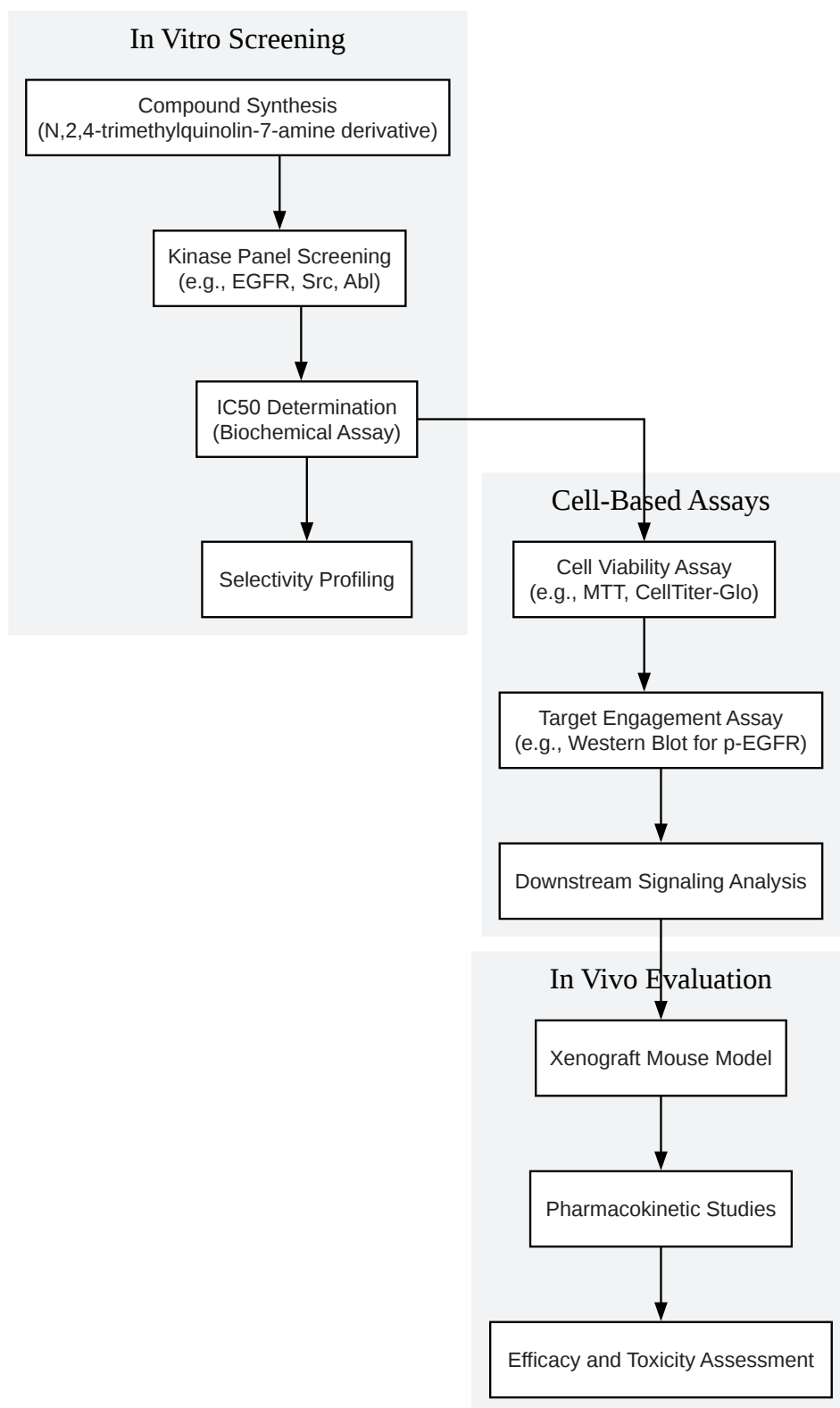
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and planar structure that can engage in key interactions within the kinase active site. Modifications at various positions of the quinoline ring have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. For instance, substitution at the 4-position with an amino group (4-aminoquinolines) is a common strategy to establish a crucial hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.^{[6][7]}

Hypothetical Signaling Pathway and Experimental Workflow

Given the absence of specific data for **N,2,4-trimethylquinolin-7-amine**, we can conceptualize a hypothetical signaling pathway that a novel quinoline-based inhibitor might target, and the general experimental workflow to validate this. A common target for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.

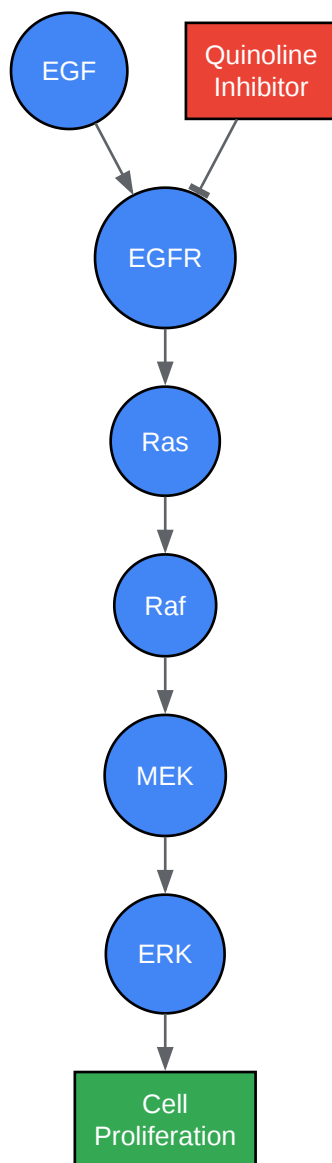
Hypothetical Kinase Inhibition Workflow



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Caption: General workflow for evaluating a novel kinase inhibitor.

Hypothetical EGFR Signaling Pathway Inhibition

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Caption: Inhibition of the EGFR signaling cascade by a hypothetical quinoline inhibitor.

General Experimental Protocols

While specific protocols for **N,2,4-trimethylquinolin-7-amine** are unavailable, the following represent standard methodologies used to characterize novel kinase inhibitors.

Kinase Inhibition Assay (Example: EGFR)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) is a biochemical assay using a purified recombinant kinase.

Materials:

- Recombinant human EGFR kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Test compound (e.g., a derivative of **N,2,4-trimethylquinolin-7-amine**)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.
- Add the diluted test compound to the wells. A control with DMSO only is included.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
- The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with a potential inhibitor.

Materials:

- Cancer cell line (e.g., A549, which overexpresses EGFR)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

The exploration of **N,2,4-trimethylquinolin-7-amine** as a kinase inhibitor scaffold represents a novel and uncharted area of research. While the broader quinoline family has a proven track record in kinase inhibitor development, the specific substitution pattern of the titular compound may offer unique properties. The synthesis and evaluation of derivatives of **N,2,4-trimethylquinolin-7-amine**, following established experimental workflows, are necessary to

determine its potential as a valuable scaffold for future drug discovery efforts. The lack of current data highlights an opportunity for new research to expand the chemical space of kinase inhibitors.

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